molecular formula C16H14Cl2N2 B2611507 N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine CAS No. 109886-97-7

N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine

Cat. No.: B2611507
CAS No.: 109886-97-7
M. Wt: 305.2
InChI Key: ZTFZDUGXYAFXER-AYKLPDECSA-N
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Description

“N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine” is a compound that contains two 3-chlorophenyl groups attached to a methylene group, which is in turn attached to a 1,2-ethanediamine group .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to feature a central methylene group attached to two 3-chlorophenyl groups and a 1,2-ethanediamine group . The exact structure would depend on the specific conditions under which the compound was synthesized and could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of “this compound” would be expected to involve the 3-chlorophenyl groups and the 1,2-ethanediamine group . The specific reactions would depend on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure . These properties could be determined using various analytical techniques.

Scientific Research Applications

Catalytic Activity and Chemical Synthesis

  • Research has demonstrated the use of related compounds in the synthesis of antifungal 1,2,4-bis-oxadiazolines, highlighting the compound's role in cycloaddition reactions with nitrile oxides to afford new bis-oxadiazolines with potential antifungal activity (Toumi, Daami-Remadi, & Jannet, 2013).
  • The synthesis and characterization of new acidic ionic liquids for catalytic activity in multicomponent reactions have been explored, showing the versatility of ethanediamine derivatives in promoting reactions such as the production of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s (Zare et al., 2017).

Molecular Structure and Coordination Chemistry

  • Studies on the structural determination of stable dications derived from ethanediamine and aldehydes provide insights into the molecular architecture and potential applications in material science (Keypour et al., 2009).
  • The synthesis and structures of dinuclear compounds, such as μ-[N,N′-bis(2-aminoethyl)-1,2-ethanediamine-N1,N1′,N2,N2′]-bis[N,N′-(bis(2-aminoethyl)-1,2-ethanediamine-N,N′,N″,N‴)]dinickel(II) perchlorate, reveal complex coordination chemistry and potential applications in catalysis and material design (Cai et al., 2001).

Environmental and Material Science

  • The environmental pollutant 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene induces rat hepatic cytochrome P450 expression through nuclear receptors, highlighting the biochemical and environmental relevance of chlorophenyl compounds (Wyde et al., 2003).
  • Synthesis and crystal structures of manganese(III) complexes derived from bis-Schiff bases with antibacterial activity indicate the utility of such compounds in developing new antibacterial agents (Qian & Sun, 2019).

Safety and Hazards

The safety and hazards associated with “N~1~,N~2~-bis[(3-chlorophenyl)methylene]-1,2-ethanediamine” are not known, as this compound does not appear to have been studied for toxicity .

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-[(3-chlorophenyl)methylideneamino]ethyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14/h1-6,9-12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFZDUGXYAFXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NCCN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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